3-(3,4-二甲氧基苯基)-4-苯基-5-(丙-1,2-二烯-1-基硫)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

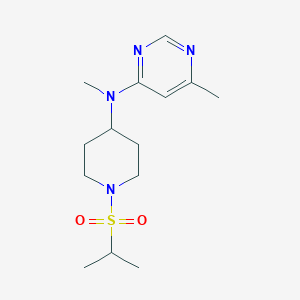

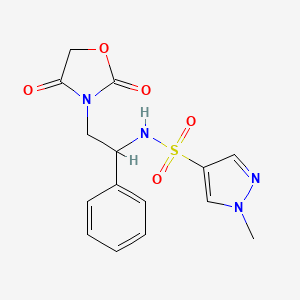

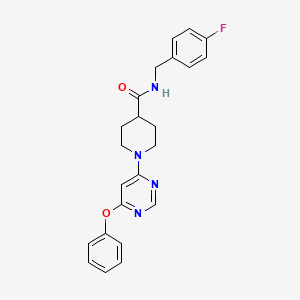

The compound of interest, 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole, is a triazole derivative that incorporates a 3,4-dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group suggests potential for increased biological activity due to the electron-donating effects of the methoxy groups, which may influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep procedures that can include the formation of intermediates such as isocyanides, carboxylic acids, and various substituted acetophenones. For example, the synthesis of chiral oxazolidinone derivatives with a 3,4-dimethoxyphenyl group involves the use of 3,4-dimethoxybenzoyl chloride and optically active synthons in the presence of a superbase . Similarly, thiazole derivatives with the dimethoxyphenyl moiety are synthesized from 3,4-dimethoxyacetophenone through a six-step procedure . These methods highlight the complexity and the need for precise conditions to achieve the desired triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the crystal structure of a related triazole compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters, and the molecular geometry was confirmed by DFT calculations . Such detailed structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation, hydrolysis, and "click chemistry" reactions. The reactivity of these compounds can be influenced by the substituents present on the triazole ring. For example, the reaction of acid hydrolysis on triazole derivatives can lead to the production of carboxylic acids . The "click chemistry" approach has been used to synthesize chalcone derivatives containing the 1,2,3-triazole ring system, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect these properties. For example, the antioxidant activity of triazole compounds has been evaluated, with some derivatives showing significant activity . The crystal structure and stability are often assessed using Hirshfeld surface analysis, which provides insight into the intermolecular interactions within the crystal lattice .

科学研究应用

合成和抗炎活性

一项研究应用涉及合成具有抗炎活性的 5-烷基硫-3-(3,4-二甲氧基苯基)-4H-1,2,4-三唑衍生物。这些化合物通过各种化学反应合成,从 3,4-二甲氧基苯甲酰硫代氨基脲开始。在合成的化合物中,有几个表现出显着的抗炎特性 (Labanauskas 等人,2001)。

π-空穴四元键相互作用

另一项研究重点是具有 α-酮酯官能团和苯基取代基的三唑衍生物的合成、光谱和 X 射线表征。这些化合物通过 O⋯π-空穴四元键相互作用在固态中形成自组装二聚体。这项研究提供了对取代基对化合物的亲核/亲电性质及其相互作用能的影响的见解,有助于我们理解化学键相互作用 (Ahmed 等人,2020)。

抗肿瘤活性

还研究了 3-S-取代 5-[2-(4-)苄氧基苯基]-1,2,4-三唑的合成和抗肿瘤活性的评估。这些化合物通过相应硫代氨基脲的环化合成,并显示出潜在的抗肿瘤活性 (Grigoryan 等人,2012)。

抗真菌和细胞毒性剂

此外,合成了新的 7-羟基-4-苯基色满-2-酮与三唑部分连接,并评估了它们对各种人类癌细胞系的细胞毒性潜力。一些类似物表现出显着的细胞毒活性,显示了三唑衍生物作为抗肿瘤剂的潜力 (Liu 等人,2017)。

合成和性质

对 H-1,2,3-三唑的合成和性质的研究提供了对其化学特征和潜在应用的见解。这项研究重点介绍了合成方法,并考察了三唑的某些性质,表明它们在各个科学领域的相关性 (Tanaka 等人,1973)。

属性

InChI |

InChI=1S/C19H17N3O2S/c1-4-12-25-19-21-20-18(22(19)15-8-6-5-7-9-15)14-10-11-16(23-2)17(13-14)24-3/h5-13H,1H2,2-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOXWLDYIBUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC=C=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)